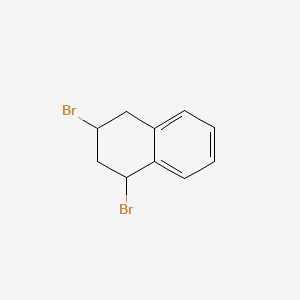

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene

Description

Historical Context and Early Investigations of Halogenated Tetralins

The study of halogenated naphthalenes and their hydrogenated derivatives dates back to the early 20th century, a period of burgeoning exploration in organic chemistry. Early investigations into the addition of halogens to unsaturated aromatic hydrocarbons laid the groundwork for understanding the reactivity of these systems.

Pioneering work by chemists such as Straus and Lemmel in 1913, who investigated the addition of halogens to unsaturated aromatic hydrocarbons, provided the initial insights into the formation of di- and tetra-halides of naphthalene (B1677914) derivatives. Their research demonstrated the stepwise nature of halogen addition and the conditions that favored different products.

Later, in 1922, von Braun and his contemporaries conducted detailed studies on the bromination of dihydronaphthalene. These early experiments were crucial in elucidating the regioselectivity and stereochemistry of halogen addition to the partially saturated ring of the naphthalene system. While these initial studies may not have specifically isolated and characterized 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene in its pure form, they established the fundamental principles of its formation. The focus was often on the products of elimination reactions, which led to the formation of brominated naphthalenes. For instance, the dehydrobromination of a tetrabromo-1,2,3,4-tetrahydronaphthalene was shown to yield 1,3-dibromonaphthalene (B1599896), indicating that a 1,3-dibrominated tetralin was a likely, albeit transient, intermediate. rsc.org

These foundational studies were instrumental in developing a broader understanding of the reactivity of halogenated carbocyclic systems and paved the way for their use in more complex synthetic applications in the decades that followed.

Importance of Brominated Carbocyclic Systems in Synthetic Chemistry

Brominated carbocyclic systems are of paramount importance in synthetic organic chemistry due to the versatile reactivity of the carbon-bromine bond. The bromine atom can act as a good leaving group in nucleophilic substitution reactions and is instrumental in the formation of organometallic reagents, such as Grignard and organolithium reagents. These reagents are fundamental for the construction of new carbon-carbon bonds.

Furthermore, the presence of bromine atoms on a carbocyclic framework facilitates various coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The regiochemistry and stereochemistry of the bromine atoms within the carbocyclic system can be precisely controlled, allowing for the synthesis of specific isomers of target molecules. This control is crucial in the synthesis of biologically active compounds where a specific three-dimensional arrangement of atoms is often required for activity.

Scope and Research Significance of this compound

The research significance of this compound lies in its potential as a precursor for a variety of disubstituted tetralin derivatives. The differential reactivity of the two bromine atoms, influenced by their stereochemical orientation (cis or trans), can be exploited to achieve selective transformations.

While specific, widespread applications of this compound in large-scale industrial processes are not extensively documented, its utility is evident in academic and laboratory-scale research. It serves as a model substrate for studying the mechanisms of elimination and substitution reactions in cyclic systems. The conformational analysis of its stereoisomers provides valuable insights into the interplay of steric and electronic effects in determining reaction pathways.

For instance, the controlled elimination of one equivalent of hydrogen bromide from this compound can lead to the formation of brominated dihydronaphthalenes, which are themselves useful synthetic intermediates. Subsequent reactions can then be used to introduce further functionality into the molecule.

Structure

3D Structure

Properties

CAS No. |

94070-85-6 |

|---|---|

Molecular Formula |

C10H10Br2 |

Molecular Weight |

289.99 g/mol |

IUPAC Name |

1,3-dibromo-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C10H10Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10H,5-6H2 |

InChI Key |

VUDWWNGBDAJKFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1Br)Br |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of 1,3 Dibromo 1,2,3,4 Tetrahydronaphthalene

Diastereoisomeric Considerations for 1,3-Dibromo Substitution

The presence of two stereocenters at the C1 and C3 positions of the 1,2,3,4-tetrahydronaphthalene (B1681288) ring in 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene gives rise to the possibility of multiple stereoisomers. jeol.com Specifically, this substitution pattern leads to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These can be broadly classified as cis and trans isomers.

In the cis isomer, the two bromine atoms are on the same side of the tetralin ring, while in the trans isomer, they are on opposite sides. This seemingly simple difference in spatial arrangement leads to distinct physical and chemical properties for each isomer.

The possible stereoisomers are:

(1R, 3R)-1,3-Dibromo-1,2,3,4-tetrahydronaphthalene (a trans enantiomer)

(1S, 3S)-1,3-Dibromo-1,2,3,4-tetrahydronaphthalene (a trans enantiomer)

(1R, 3S)-1,3-Dibromo-1,2,3,4-tetrahydronaphthalene (a cis diastereomer)

(1S, 3R)-1,3-Dibromo-1,2,3,4-tetrahydronaphthalene (a cis diastereomer)

The trans form exists as a pair of enantiomers ((1R, 3R) and (1S, 3S)). The cis form, depending on the conformational flexibility and symmetry of the ring, has the potential to be a meso compound, where the (1R, 3S) and (1S, 3R) forms are superimposable mirror images of each other. However, due to the non-planar nature of the tetralin ring, the cis isomer is chiral.

The differentiation and separation of these diastereomers are critical for studying their individual properties and reactivity. While specific separation protocols for this compound are not extensively documented in readily available literature, general techniques such as column chromatography are typically employed to separate diastereomers based on their differing polarities and affinities for the stationary phase.

Configurational Assignment Methodologies

Determining the absolute and relative stereochemistry of the diastereomers of this compound is fundamental to understanding its chemical behavior. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. jeol.com For distinguishing between the cis and trans isomers of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable.

NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å). In the context of this compound, specific NOE correlations can be expected for each isomer:

Cis Isomer: In a cis configuration, the protons at the C1 and C3 positions (H1 and H3) are on the same face of the ring. If these protons are in a diaxial or an axial-equatorial arrangement that brings them close together, a NOESY cross-peak between H1 and H3 would be expected.

While specific NOESY data for this compound is not widely published, the principles of NOESY have been successfully applied to determine the stereochemistry of various substituted tetralin and cyclohexane (B81311) derivatives. sci-hub.se

Table 1: Predicted NOESY Correlations for Configurational Assignment

| Isomer | Expected Key NOESY Correlation | Rationale |

|---|---|---|

| cis | H1 ↔ H3 | Protons on the same side of the ring are in close spatial proximity. |

X-ray crystallography provides unambiguous proof of the solid-state structure of a crystalline compound, including its absolute stereochemistry. While obtaining suitable crystals of this compound itself may be challenging, derivatization to a crystalline solid or analysis of a crystalline analogue can provide definitive structural information.

For instance, X-ray analysis of a fluorinated tetralin derivative has shown a preference for a pseudo-axial orientation of the fluorine atom, which was rationalized by stabilizing hyperconjugative interactions. nih.gov Similarly, crystal structures of other tetralin derivatives have confirmed the half-chair conformation of the non-aromatic ring. mdpi.com Such studies on analogous compounds provide a strong basis for predicting the solid-state conformation of this compound and would be the ultimate method for irrefutable configurational assignment.

Conformational Preferences and Dynamics of the Tetrahydronaphthalene Ring System

The 1,2,3,4-tetrahydronaphthalene ring system is not planar. The saturated portion of the ring adopts a half-chair conformation to minimize steric and torsional strain. nih.gov This conformation is flexible and can undergo a ring-flip to an alternative half-chair conformation.

For 1,3-disubstituted derivatives like this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is governed by a balance of steric and electronic effects.

Steric Interactions: Large substituents like bromine atoms generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other ring atoms.

Electronic Effects: Dipole-dipole interactions and hyperconjugative effects can also influence conformational preference. For instance, in some fluorinated cyclohexanes, an axial position is favored due to stabilizing gauche interactions.

In the case of the cis isomer of this compound, a ring flip would interconvert a diequatorial conformer with a diaxial conformer. The diequatorial conformer is expected to be significantly more stable due to the avoidance of severe 1,3-diaxial steric repulsion between the two bromine atoms.

For the trans isomer, both chair conformations will have one bromine atom in a pseudo-axial position and the other in a pseudo-equatorial position. These two conformers are expected to have similar energies and would likely exist in a dynamic equilibrium.

Table 2: Predicted Conformational Preferences

| Isomer | More Stable Conformer | Rationale |

|---|---|---|

| cis | Diequatorial | Avoids severe 1,3-diaxial steric strain. |

Impact of Stereochemistry on Reactivity and Synthetic Outcomes

The stereochemical arrangement of the bromine atoms in this compound has a profound influence on its reactivity, particularly in elimination and substitution reactions.

In elimination reactions (E2) , a strong base abstracts a proton while a leaving group departs simultaneously. This reaction requires a specific anti-periplanar arrangement of the proton and the leaving group. This geometric constraint means that the cis and trans isomers of this compound will likely exhibit different reactivities and yield different products.

For an E2 reaction to occur, the bromine atom and an adjacent hydrogen atom must be in a trans-diaxial orientation.

trans-Isomer: In the trans-diaxial conformer, both bromine atoms are in positions suitable for elimination with an adjacent axial proton. This could lead to a mixture of elimination products depending on which bromine atom is removed.

cis-Isomer: The more stable diequatorial conformer of the cis-isomer does not have any bromine atoms in an axial position, which is required for an E2 elimination. The molecule would need to adopt the much less stable diaxial conformation for the reaction to proceed, which would significantly slow down the reaction rate compared to the trans isomer.

In nucleophilic substitution reactions (SN2) , the nucleophile attacks the carbon atom from the side opposite to the leaving group. The accessibility of the carbon-bromine bond to an incoming nucleophile can be influenced by the stereochemistry. An equatorial bromine atom is generally more sterically accessible than an axial one, which is shielded by the ring structure. Consequently, the rate of SN2 reactions may differ between the cis and trans isomers.

While specific reactivity studies on this compound are scarce, the principles of stereoelectronic control in cyclohexane and related systems provide a strong framework for predicting its behavior. sigmaaldrich.com

Reactivity and Transformation Pathways of 1,3 Dibromo 1,2,3,4 Tetrahydronaphthalene

Elimination Reactions

Elimination reactions, particularly the removal of hydrogen bromide (HBr), are a prominent feature of the reactivity of 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene. These reactions lead to the formation of aromatic naphthalene (B1677914) systems, driven by the thermodynamic stability of the resulting aromatic ring.

Dehydrobromination to Bromonaphthalenes (e.g., 1,3-Dibromonaphthalene)

The treatment of this compound with a suitable base is expected to induce a double dehydrobromination, leading to the formation of 1,3-dibromonaphthalene (B1599896). This transformation is analogous to the documented dehydrobromination of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, which yields 1,3-dibromonaphthalene in high yield upon treatment with a base. The driving force for this reaction is the restoration of the highly stable aromatic naphthalene core.

A common reagent employed for such elimination reactions is a strong, sterically hindered base like potassium tert-butoxide (KOt-Bu) masterorganicchemistry.com. The use of a bulky base favors elimination over substitution reactions. The reaction would proceed by the sequential removal of two molecules of hydrogen bromide.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | Strong base (e.g., KOt-Bu) | 1,3-Dibromonaphthalene | Dehydrobromination |

| α,2β,3α,4β-Tetrabromo-1,2,3,4-tetrahydronaphthalene | Base | 1,3-Dibromonaphthalene | Dehydrobromination |

Mechanistic Investigations of Elimination Processes (E1 vs. E2)

The dehydrobromination of this compound can, in principle, proceed through either a unimolecular (E1) or bimolecular (E2) elimination mechanism. The operative mechanism is influenced by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously. This pathway is favored by the use of strong, concentrated bases and requires a specific anti-periplanar arrangement of the proton to be abstracted and the bromine leaving group. libretexts.org In a cyclohexane-like chair conformation of the tetrahydronaphthalene ring, this would necessitate that both the hydrogen and the bromine atom occupy axial positions for an efficient E2 elimination to occur. stackexchange.com Given that strong bases like potassium tert-butoxide are typically used for such transformations, the E2 pathway is the more probable mechanism for both elimination steps.

The E1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate, which is the rate-determining step, followed by deprotonation by a weak base. youtube.com The benzylic bromine at the C1 position is more susceptible to forming a relatively stable secondary benzylic carbocation. However, the use of strong bases generally disfavors the E1 pathway. stackexchange.com Therefore, while an E1 contribution cannot be entirely ruled out, particularly at the benzylic position in the presence of a weak base and a polar protic solvent, the E2 mechanism is expected to predominate under typical dehydrobromination conditions.

Nucleophilic Substitution Reactions at Bromine-Substituted Carbons

The carbon-bromine bonds in this compound are susceptible to attack by nucleophiles, leading to substitution products. The outcome of these reactions is influenced by the nature of the nucleophile, the solvent, and the potential for competing elimination reactions.

Intermolecular Nucleophilic Attack

Intermolecular nucleophilic substitution can occur at both the C1 and C3 positions. Strong, non-bulky nucleophiles, such as alkoxides (e.g., sodium methoxide) or cyanide, can displace the bromide ions. The benzylic C1 position is generally more reactive towards S_N1-type reactions due to the potential for carbocation stabilization by the adjacent aromatic ring. Conversely, the C3 position is a standard secondary alkyl halide. With strong, unhindered nucleophiles, an S_N2 mechanism would be competitive, although elimination reactions often become significant side reactions, especially with stronger bases.

Intramolecular Cyclization Reactions

If a suitable nucleophilic moiety is present within the same molecule or is introduced into a derivative of this compound, intramolecular cyclization can occur. For instance, if the compound were functionalized with a tethered nucleophile, such as a hydroxyl or amino group, an intramolecular etherification or amination could lead to the formation of a new heterocyclic ring fused to the tetrahydronaphthalene skeleton.

Another important class of intramolecular reactions is Friedel-Crafts type cyclizations. If a suitable aromatic ring is tethered to the molecule, the carbocation generated at the benzylic C1 position (via Lewis acid catalysis) could be trapped intramolecularly by the appended aromatic system, leading to the formation of complex polycyclic structures. youtube.commdpi.com

Organometallic Reactions for C-C Bond Formation

The bromine atoms in this compound provide entry points for the formation of organometallic reagents, which are powerful intermediates for constructing new carbon-carbon bonds.

The formation of a Grignard reagent by reacting this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) is a plausible transformation. chemguide.co.ukyoutube.com The reactivity of the two bromine atoms might allow for the selective formation of a mono-Grignard reagent or a di-Grignard reagent, depending on the stoichiometry and reaction conditions. These Grignard reagents can then be reacted with various electrophiles, such as aldehydes, ketones, or esters, to introduce new alkyl or aryl groups. byjus.com

Furthermore, the bromine atoms are suitable leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgyoutube.com In a typical Suzuki reaction, the dibromo compound would be reacted with an organoboron species (like an arylboronic acid) in the presence of a palladium catalyst and a base. google.com This methodology would allow for the stepwise or simultaneous introduction of two new aryl or vinyl substituents at the C1 and C3 positions. Such reactions are instrumental in the synthesis of complex molecules, including the formation of cyclophanes where two aromatic rings are linked by bridges. byjus.com

| Reaction Type | Reagent(s) | Intermediate/Product Type |

| Grignard Reagent Formation | Mg, Et₂O or THF | R-MgBr |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-C coupled product |

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira type)

The presence of a bromine atom on the aromatic ring of this compound suggests its suitability as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.orgsigmaaldrich.comillinois.edu While specific literature examples for this compound are not extensively documented, its reactivity can be inferred from the well-established principles of these reactions with other aryl bromides. wikipedia.orgwikipedia.orglibretexts.orgyoutube.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is anticipated that the aromatic C-Br bond in this compound would readily participate in a Heck reaction in the presence of a palladium catalyst and a base. libretexts.org The reactivity of aryl halides in the Heck reaction generally follows the order I > Br > Cl. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org The aromatic bromine atom in this compound would be the expected site of reaction. Given the presence of two bromine atoms, mono- or di-coupling could potentially be controlled through stoichiometry and reaction conditions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The aromatic C-Br bond of this compound is expected to be reactive under Sonogashira conditions, which typically employ a palladium catalyst, a copper(I) co-catalyst, and a base, allowing for the introduction of an alkynyl substituent. wikipedia.orgyoutube.comyoutube.com The reactivity of different halogens in Sonogashira coupling also follows the general trend of I > Br > Cl. wikipedia.org

A summary of expected cross-coupling reactions is presented below:

| Reaction Type | Coupling Partner | Expected Product Structure |

| Heck | Alkene (R-CH=CH₂) | 1-Bromo-3-(alkenyl)-1,2,3,4-tetrahydronaphthalene |

| Suzuki | Organoboron (R-B(OH)₂) | 1-Bromo-3-(aryl/vinyl)-1,2,3,4-tetrahydronaphthalene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 1-Bromo-3-(alkynyl)-1,2,3,4-tetrahydronaphthalene |

Grignard or Organolithium Reagent Chemistry

The carbon-bromine bonds in this compound can be converted into highly nucleophilic organometallic reagents, such as Grignard or organolithium reagents. wikipedia.orgwikipedia.orgleah4sci.com These reagents are powerful intermediates for forming new carbon-carbon bonds through reactions with various electrophiles. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com

Grignard Reagent Formation: The reaction of an organohalide with magnesium metal in an etheral solvent yields a Grignard reagent (R-MgX). wikipedia.orgleah4sci.com For this compound, the relative reactivity of the aliphatic versus the aromatic bromine is a key consideration. Generally, aryl halides are less reactive than alkyl halides in the formation of Grignard reagents. This suggests that the bromine at the 1-position (aliphatic) might react preferentially. However, the formation of a di-Grignard reagent is also a possibility with sufficient magnesium and appropriate reaction conditions.

Organolithium Reagent Formation: Organolithium reagents can be prepared by reacting an organohalide with lithium metal. taylorandfrancis.comlibretexts.org These reagents are generally more reactive than their Grignard counterparts. libretexts.org Similar to Grignard formation, the potential for selective monolithiation or the formation of a dilithio species exists. These organolithium intermediates can then be used in a variety of synthetic transformations, including reactions with carbonyl compounds, nitriles, and epoxides. youtube.com

The table below outlines the expected formation and subsequent reaction of these organometallic reagents:

| Organometallic Reagent | Formation Reagent | Subsequent Reaction with Electrophile (E+) | Product Type |

| Grignard Reagent | Mg | Carbonyl compounds (e.g., aldehydes, ketones) | Alcohols |

| Organolithium Reagent | Li | Carbon dioxide (CO₂) followed by acidic workup | Carboxylic acids |

Rearrangement Reactions Involving the Bromotetrahydronaphthalene Skeleton

While specific skeletal rearrangements of this compound are not well-documented in the literature, the tetralin framework can, under certain conditions, undergo structural reorganization. For instance, carbocation-mediated rearrangements, such as Wagner-Meerwein shifts, could potentially occur, especially if a carbocation is generated at the aliphatic portion of the molecule. nih.gov The formation of such intermediates could be initiated by the departure of a bromide ion, potentially assisted by a Lewis acid.

Additionally, more complex cascade reactions that lead to the formation of the tetralin skeleton itself have been reported, which can sometimes involve rearrangements. For example, Diels-Alder reactions have been utilized to construct the tetralin ring system. acs.org While not a rearrangement of the pre-formed dibromotetralin, these synthetic strategies highlight the accessibility and stability of the tetralin core. Novel skeletal rearrangements have also been observed in complex natural products containing fused ring systems, indicating that under specific chemical environments, such transformations are possible. nih.govrsc.org

Functionalization of the Aromatic and Aliphatic Portions of the Ring System

Further functionalization of this compound can be achieved at both the aromatic and aliphatic parts of the molecule.

Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. youtube.comopenstax.org The bromine atom is a deactivating but ortho-, para-directing group, while the alkyl portion of the tetralin skeleton is an activating, ortho-, para-directing group. The combined influence of these groups would need to be considered to predict the regioselectivity of further substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. For instance, electrophilic aromatic bromination is a common method to introduce additional bromine atoms onto an aromatic ring. nih.gov

Aliphatic Ring Functionalization: The aliphatic portion of the molecule offers different avenues for functionalization. The benzylic positions (C1 and C4) are particularly susceptible to radical reactions. For example, high-temperature bromination of tetralin itself is known to proceed via a benzylic bromination mechanism. cardiff.ac.ukresearchgate.net This suggests that further substitution at the benzylic positions of this compound could be possible under radical conditions.

The following table summarizes potential functionalization reactions:

| Ring System | Reaction Type | Reagents | Expected Product |

| Aromatic | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-1,3-dibromo-1,2,3,4-tetrahydronaphthalene |

| Aromatic | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-1,3-dibromo-1,2,3,4-tetrahydronaphthalene |

| Aliphatic | Radical Bromination | NBS, radical initiator | Polybromo-1,2,3,4-tetrahydronaphthalene derivative |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift and Coupling Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and types of protons and carbons in a molecule. The chemical shift (δ) of a nucleus is indicative of its electronic environment, while spin-spin coupling provides information about adjacent nuclei.

In 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene, the presence of two stereocenters at C1 and C3 gives rise to cis and trans diastereomers, which are distinguishable by NMR. The electronegative bromine atoms significantly influence the chemical shifts of nearby protons and carbons, causing them to resonate at a lower field (higher ppm).

Proton (¹H) NMR Analysis: The aromatic protons are expected to appear in the range of 7.0-7.5 ppm. The protons on the brominated carbons (H-1 and H-3) will be significantly downfield-shifted into the 5.0-5.5 ppm region. The methylene (B1212753) protons at C-2 and C-4 will exhibit complex splitting patterns due to both geminal and vicinal coupling. The coupling constants (J-values) are crucial for determining the relative stereochemistry of the bromine atoms. For instance, a larger coupling constant between H-1 and a proton on C-2 would suggest a specific dihedral angle, aiding in the assignment of cis or trans isomers.

Interactive Table: Hypothetical ¹H NMR Data for trans-1,3-Dibromo-1,2,3,4-tetrahydronaphthalene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 5.35 | dd | 8.5, 4.2 |

| H-2a | 2.60 | m | - |

| H-2b | 2.45 | m | - |

| H-3 | 5.15 | m | - |

| H-4a | 3.10 | dd | 17.0, 5.0 |

| H-4b | 2.90 | dd | 17.0, 8.0 |

| Ar-H | 7.10-7.40 | m | - |

Carbon-¹³ (¹³C) NMR Analysis: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbons bonded to bromine (C-1 and C-3) are expected to resonate around 50-60 ppm. The aromatic carbons will appear in the 125-140 ppm region, with the ipso-carbons (C-4a and C-8a) showing distinct shifts from the other aromatic carbons.

Interactive Table: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 55.2 |

| C-2 | 40.8 |

| C-3 | 52.5 |

| C-4 | 35.1 |

| C-4a | 138.5 |

| C-5 | 128.9 |

| C-6 | 129.5 |

| C-7 | 127.3 |

| C-8 | 126.8 |

| C-8a | 136.2 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools for establishing atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-1 and the H-2 protons, between the H-2 protons and H-3, and between H-3 and the H-4 protons, confirming the sequence of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms (e.g., H-1 to C-1, H-3 to C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is invaluable for piecing together the molecular skeleton. For example, correlations from the H-4 protons to the aromatic carbons C-5 and C-8a would confirm the fusion of the aliphatic and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. In the case of this compound, a NOESY experiment could distinguish between the cis and trans isomers by showing through-space correlations between H-1 and H-3 in the cis isomer, which would be absent in the trans isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak would be a characteristic cluster due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern with an intensity ratio of approximately 1:2:1. The exact mass of the molecular ion can be used to confirm the elemental formula (C₁₀H₁₀Br₂).

Common fragmentation pathways would likely involve the loss of a bromine atom (M-Br), followed by the loss of the second bromine atom or the loss of HBr. Cleavage of the aliphatic ring can also occur, leading to characteristic fragments.

Interactive Table: Hypothetical Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 288/290/292 | [C₁₀H₁₀Br₂]⁺ (Molecular Ion) |

| 209/211 | [C₁₀H₁₀Br]⁺ (Loss of Br) |

| 129 | [C₁₀H₉]⁺ (Loss of 2Br and H) |

| 128 | [C₁₀H₈]⁺ (Loss of 2HBr) |

| 115 | [C₉H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands.

Interactive Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 700-500 | C-Br stretch | Alkyl bromide |

The presence of strong absorptions in the aliphatic and aromatic C-H stretching regions, along with the characteristic aromatic C=C stretching bands, would confirm the basic tetrahydronaphthalene skeleton. The C-Br stretching vibration, typically found in the fingerprint region, would confirm the presence of the bromine substituents.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems or chromophores. The chromophore in this compound is the substituted benzene (B151609) ring.

The parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), exhibits absorption maxima around 266 and 274 nm. libretexts.org The introduction of bromine atoms as substituents on the aliphatic ring is expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption bands due to their auxochromic effect. Therefore, one would anticipate absorption maxima for this compound to be in the range of 270-285 nm.

Chromatographic Methods for Purity and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a compound and for separating mixtures, such as the diastereomers of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating isomers. nih.gov For the cis and trans diastereomers of this compound, both normal-phase and reverse-phase HPLC could be employed.

Normal-Phase HPLC: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate), separation would be based on the difference in polarity between the two diastereomers. The more polar isomer would have a longer retention time.

Reverse-Phase HPLC: With a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), the less polar isomer would be retained longer. Because the cis and trans isomers have different dipole moments, they would interact differently with the stationary phase, allowing for their separation.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound should be amenable to GC analysis. Separation of the diastereomers would depend on the choice of the capillary column. A non-polar column would separate based on boiling point differences, while a more polar column could provide separation based on differences in dipole moment. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the isomers. youtube.com

Mechanistic and Computational Studies in the Context of 1,3 Dibromo 1,2,3,4 Tetrahydronaphthalene Chemistry

Elucidation of Reaction Mechanisms through Kinetic Studies

Kinetic studies have been instrumental in understanding the reaction pathways of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene, particularly in elimination reactions such as dehydrobromination. These studies involve monitoring the reaction rate under various conditions to determine the rate law and gain insights into the transition state of the reaction.

The dehydrobromination of this compound to form bromonaphthalenes is a classic example of an E2 (elimination, bimolecular) reaction. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the base. This second-order kinetics is a hallmark of the E2 mechanism, where the base removes a proton and the leaving group departs in a single, concerted step.

Research has shown that the stereochemistry of the starting material significantly influences the reaction rate. For the E2 mechanism to proceed efficiently, a periplanar arrangement of the proton being abstracted and the leaving group is required, with a strong preference for an anti-periplanar (dihedral angle of 180°) conformation. This conformational requirement dictates which of the stereoisomers of this compound will undergo elimination more readily.

Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools to complement experimental findings and offer a deeper, molecular-level understanding of chemical processes. nih.gov In the context of this compound, computational methods have been employed to investigate its structure, conformational preferences, and reaction energetics.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has emerged as a robust method for calculating the electronic structure of molecules, providing accurate geometries and energies. mdpi.comnih.gov For this compound, DFT calculations can be used to determine the relative stabilities of its various stereoisomers and conformers.

By calculating the energies of different chair and boat conformations of the tetrahydronaphthalene ring system, and considering the axial and equatorial positions of the bromine atoms, DFT can predict the most stable ground-state structures. These calculations are crucial for understanding the starting point of a chemical reaction and can help rationalize the observed product distributions. For instance, DFT calculations can quantify the energy difference between the cis and trans isomers and their respective conformers, which is essential for interpreting kinetic data.

Molecular Dynamics Simulations for Conformational Studies

While DFT provides static pictures of molecular geometries, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and flexibility of molecules. nih.govnih.gov

For this compound, MD simulations can be used to explore the different conformations accessible to the molecule in solution. uniroma1.it This includes the interconversion between different chair and twist-boat forms of the six-membered ring. By simulating the molecule in a solvent box, one can also study the influence of the solvent on conformational preferences. This dynamic picture is vital for understanding how the molecule can adopt the specific conformation required for a reaction, such as the anti-periplanar arrangement needed for E2 elimination.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are pivotal in mapping out the potential energy surface of a reaction, allowing for the detailed analysis of reaction pathways. nih.govchemrxiv.org These calculations can identify transition state structures, which are the energy maxima along the reaction coordinate, and calculate their corresponding activation energies.

In the case of the dehydrobromination of this compound, quantum chemical calculations can be used to model the entire E2 reaction pathway. chemrxiv.org This involves calculating the energy of the system as the base approaches the proton, the C-H bond breaks, the C=C double bond forms, and the C-Br bond cleaves. By comparing the activation energies for different stereoisomers and different pathways (e.g., elimination of HBr from C2/C1 vs. C2/C3), these calculations can predict the regioselectivity and stereoselectivity of the reaction, corroborating experimental observations.

Structure-Reactivity Relationships and Electronic Effects

The relationship between the three-dimensional structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. For this compound, the spatial arrangement of the bromine atoms and adjacent hydrogen atoms profoundly dictates its reactivity in elimination reactions.

The preference for an anti-periplanar arrangement of the leaving group (bromide) and the proton being abstracted by a base is a critical factor. This stereoelectronic requirement means that a conformer where a bromine atom and a neighboring hydrogen atom are in a trans-diaxial orientation will undergo E2 elimination much faster than a conformer where they are not.

For example, in a chair-like conformation of the tetrahydronaphthalene ring, an axial bromine atom will have axial hydrogens at the adjacent carbon atoms, providing the ideal geometry for elimination. Conversely, an equatorial bromine atom would require a ring flip to an energetically less favorable conformation to achieve the necessary anti-periplanar alignment. This difference in conformational energy is reflected in the activation energy of the reaction, leading to significant differences in reaction rates between stereoisomers.

Synthetic Utility and Strategic Applications in Organic Synthesis

Building Block for Complex Naphthalene (B1677914) and Dihydronaphthalene Derivatives

The primary utility of 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene lies in its role as a precursor for the synthesis of substituted dihydronaphthalene and naphthalene derivatives. The two bromine atoms are susceptible to elimination reactions, providing a straightforward entry into unsaturated systems.

Dehydrobromination Reactions:

Base-induced dehydrobromination of this compound can lead to the formation of various dihydronaphthalene isomers or fully aromatic 1,3-dibromonaphthalene (B1599896). The regiochemical outcome of these elimination reactions can often be controlled by the choice of base and reaction conditions. For instance, a non-hindered base might favor the formation of a thermodynamically more stable conjugated diene, while a bulkier base could lead to the kinetically favored product.

A related process involves the dehydrobromination of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, which yields 1,3-dibromonaphthalene in high yield (88%). rsc.orgresearchgate.net This suggests that this compound could be a key intermediate in such transformations or undergo similar reactions to afford di- and mono-brominated naphthalenes. These brominated naphthalenes are themselves valuable building blocks for introducing further functionality through cross-coupling reactions.

Table 1: Potential Products from Dehydrobromination of this compound

| Product Name | Structure | Potential Synthetic Utility |

| 1-Bromo-3,4-dihydronaphthalene | Precursor for cycloaddition reactions, further functionalization via the bromine atom. | |

| 3-Bromo-1,2-dihydronaphthalene | Building block for arylnaphthalene lignan (B3055560) synthesis. | |

| 1,3-Dibromonaphthalene | Intermediate for organometallic reagents, cross-coupling reactions to form complex biaryls. rsc.orgresearchgate.net |

The resulting dihydronaphthalenes are valuable synthons in their own right, serving as dienes in Diels-Alder reactions or as precursors to arylnaphthalene lignans (B1203133) and other natural products. nih.gov

Precursor for Aromatic and Dearomatized Scaffolds

The ability to selectively transform this compound makes it a precursor to both aromatic and, potentially, dearomatized scaffolds.

As established, elimination of two molecules of hydrogen bromide from this compound provides a direct route to the aromatic 1,3-dibromonaphthalene scaffold. rsc.orgresearchgate.net This fully aromatized product can then be further elaborated using a wide array of synthetic methodologies developed for aryl bromides, such as Suzuki, Heck, and Sonogashira couplings, to build complex aromatic systems.

While direct dearomatization of this compound is not prominently documented, its derivatives could potentially undergo such transformations. For instance, conversion to a dihydronaphthalene derivative followed by stereoselective dihydroxylation or epoxidation would yield a dearomatized, functionalized tetralin scaffold. Such scaffolds are of interest in medicinal chemistry for the synthesis of non-planar molecules with defined three-dimensional structures.

Role in Cascade and Multicomponent Reactions

A hypothetical cascade sequence could be initiated by the dehydrobromination of this compound to generate a dihydronaphthalene in situ. This reactive diene could then immediately participate in an intramolecular or intermolecular cycloaddition reaction, leading to the rapid construction of complex polycyclic systems. For instance, if the starting material were appropriately substituted with a dienophile, an intramolecular Diels-Alder reaction could ensue upon formation of the diene.

Multicomponent reactions, which involve the reaction of three or more starting materials in a single operation, could also potentially utilize derivatives of this compound. For example, a dihydronaphthalene formed in situ could react with a dienophile and another component in a domino sequence to build molecular complexity efficiently.

Development of Novel Synthetic Routes to Bridged Cycloadducts

Bridged bicyclic structures are common motifs in many natural products and pharmacologically active compounds. The synthesis of such frameworks often relies on cycloaddition reactions. While direct use of this compound for this purpose is not well-documented, it can serve as a precursor to the necessary dienes.

By performing a controlled dehydrobromination, this compound can be converted to a dihydronaphthalene derivative. This diene can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile to form a bridged ethanonaphthalene system. The stereochemical outcome of such cycloadditions is often highly predictable, following the endo rule.

A related strategy for forming bridged systems involves the reaction of α,α'-dibromo ketones with dienes like furan. orgsyn.org Although this involves a different starting material, it highlights a general principle where dibromo compounds can be precursors to reactive intermediates for cycloadditions. It is conceivable that this compound could be transformed into a reactive species that undergoes cycloaddition to form bridged adducts.

Table 2: Hypothetical Synthesis of a Bridged Cycloadduct

| Reactant 1 (from this compound) | Reactant 2 (Dienophile) | Product Type |

| 1,2-Dihydronaphthalene (B1214177) | Maleic anhydride | Bridged ethanonaphthalene derivative |

| 3,4-Dihydronaphthalene | N-Phenylmaleimide | Bridged ethanonaphthalene derivative |

The photochemical reaction of 1,2-dimethylnaphthalene (B110214) with tetranitromethane has been shown to yield a product of internal 1,3-dipolar cycloaddition, forming a complex bridged system. rsc.org This hints at the rich cycloaddition chemistry of naphthalene derivatives that can be accessed from precursors like this compound.

Applications in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. nih.gov The reactivity of this compound makes it a suitable candidate for such approaches, although specific examples are not prevalent in the literature.

The two bromine atoms can be addressed sequentially or simultaneously, and their substitution can be combined with elimination reactions to create a variety of scaffolds.

A potential divergent synthetic plan is outlined below:

Starting Material: this compound

Key Intermediate: A mono-substituted or mono-eliminated product.

Divergent Pathways:

Pathway A (Aromatization): Double dehydrobromination to yield 1,3-dibromonaphthalene, followed by diverse cross-coupling reactions at the two bromine positions.

Pathway B (Functionalized Tetralins): Sequential substitution of the bromine atoms with different nucleophiles to create a library of 1,3-disubstituted tetralins with controlled stereochemistry.

Pathway C (Dihydronaphthalene Derivatives): Mono-elimination to form a bromodihydronaphthalene, which can then undergo cycloaddition reactions or be subjected to substitution/coupling at the remaining bromine atom.

This divergent approach would allow for the rapid generation of naphthalene, dihydronaphthalene, and tetralin cores with diverse substitution patterns from a single, readily accessible starting material. The ability to switch between different reaction pathways by tuning the reaction conditions is a hallmark of efficient divergent synthesis. nih.gov

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for its Synthesis and Transformations

The traditional reliance on hazardous reagents and solvents in bromination reactions is being challenged by the principles of green chemistry. Future research will increasingly focus on developing more environmentally benign methods for the synthesis of 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene.

Key areas of development include:

Safer Brominating Agents: A move away from elemental bromine towards alternatives like N-bromosuccinimide (NBS) is already common, but further innovation is expected. cambridgescholars.com The use of catalytic systems that employ simple and less toxic bromine sources, such as potassium bromide (KBr) activated by an oxidant like hydrogen peroxide (H₂O₂), represents a significant step forward. rsc.org

Eco-Friendly Solvents: The search for and application of greener solvent systems is a critical aspect. Research into using ionic liquids or even solvent-free reaction conditions for benzylic brominations has shown promise in reducing the environmental impact. researchgate.net Microwave-assisted synthesis in recyclable solvents like diethyl carbonate also presents a viable and efficient alternative to traditional methods that use harmful solvents like carbon tetrachloride. rsc.org

Catalytic Systems: The development of novel catalysts is central to greener synthesis. Vanadium(V) and Molybdenum(VI) have been shown to catalyze bromination reactions effectively in two-phase systems, using environmentally friendly reagents. rsc.org Iron(III)-catalyzed strategies are also emerging for the synthesis of tetrahydronaphthalene frameworks, offering mild and efficient routes. nih.gov

| Green Chemistry Approach | Reagents/Catalysts | Key Advantages |

| Catalytic Bromination | V(V) or Mo(VI) catalysts, KBr, H₂O₂ | Use of cheap, environmentally friendly reagents; milder reaction conditions. rsc.org |

| Alternative Solvents | Ionic liquids, Diethyl carbonate (microwave-assisted) | Reduction or elimination of hazardous solvents like carbon tetrachloride. researchgate.netrsc.org |

| Solvent-Free Reactions | Concentrated solar radiation | Avoids solvent use and can reduce reaction times and energy requirements. researchgate.net |

Exploration of Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis offer highly efficient and selective pathways for chemical transformations, often under mild conditions. While direct photocatalytic or electrocatalytic synthesis of this compound is not yet widely reported, the principles are applicable and represent a significant area for future exploration.

Photobromination: The use of light to initiate bromination reactions is a well-established technique. cardiff.ac.ukrsc.org Future research will likely focus on developing visible-light-driven photocatalytic systems, which are more energy-efficient and safer than UV-based methods. These systems could offer greater control over the reaction and regioselectivity.

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for generating reactive bromine species in a controlled manner, avoiding the need for bulk storage of hazardous brominating agents. The application of electrochemical bromofunctionalization in flow reactors is a promising direction that could be adapted for the synthesis of dibromotetralins. cardiff.ac.uk

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. flinders.edu.au The synthesis of this compound is well-suited for this transition.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially hazardous bromination reactions. nih.gov This approach allows for the safe use of highly reactive intermediates and can significantly shorten reaction times. The multi-step synthesis of complex molecules has been successfully demonstrated in flow systems, suggesting a viable pathway for integrating the synthesis and further functionalization of this compound. flinders.edu.au

Automated Synthesis: Automated synthesis platforms, which combine robotic handling of reagents with software-controlled reaction sequences, are becoming increasingly accessible. sigmaaldrich.com These systems can accelerate the optimization of reaction conditions and enable the rapid synthesis of libraries of derivatives for screening purposes. nih.govrsc.org The integration of automated synthesis with flow chemistry could lead to highly efficient and on-demand production of this compound and its derivatives. nih.gov

| Technology | Key Benefits for Synthesis |

| Flow Chemistry | Improved safety, enhanced heat and mass transfer, scalability, and precise control over reaction conditions. flinders.edu.aunih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, and improved reproducibility. sigmaaldrich.comnih.gov |

Design and Synthesis of Enantiopure this compound Derivatives

Chirality is a critical factor in the biological activity of many molecules. The development of methods to produce enantiomerically pure forms of this compound and its derivatives is a significant and challenging area of research.

Chiral Resolution: This classical approach involves separating a racemic mixture into its constituent enantiomers. wikipedia.org The most common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.orgyoutube.com While effective, this method can be laborious and results in the loss of at least 50% of the material unless a racemization process is included.

Asymmetric Synthesis: A more efficient approach is the direct synthesis of a single enantiomer. This can be achieved through the use of chiral catalysts or auxiliaries that guide the stereochemical outcome of the reaction. While specific methods for the asymmetric synthesis of this compound are not yet prominent, this represents a major frontier for future research.

Chiral Chromatography: Preparative-scale chiral chromatography is another powerful technique for separating enantiomers, offering high purity of the separated products. nih.gov

The synthesis of novel tetralin derivatives with potential biological activity, such as those evaluated for anticancer or anticholinesterase properties, underscores the importance of controlling stereochemistry. nih.govnih.gov

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research.

Reactivity Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and predict the regioselectivity of reactions like bromination. researchgate.net Such studies can help in designing experiments to favor the formation of the desired 1,3-disubstituted product over other isomers. nih.gov

Mechanism Elucidation: Computational modeling can elucidate reaction mechanisms, as demonstrated in the study of iron-catalyzed tetrahydronaphthalene synthesis, where pyran intermediates were identified. nih.gov

Predicting Properties: Computational tools can also be used to predict the properties and potential applications of novel derivatives of this compound. This includes predicting their behavior in biological systems through molecular docking studies or their potential as functional materials. nih.govmdpi.com

The synergy between computational prediction and experimental validation will be crucial in accelerating the discovery of new reactions and applications for this versatile chemical scaffold.

Q & A

Basic: What are the optimal synthetic routes for 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) using electrophilic brominating agents (e.g., Br₂ with Lewis acids like FeBr₃). Optimization strategies include:

- Solvent Selection: Non-polar solvents (e.g., CCl₄) minimize side reactions.

- Temperature Control: Lower temperatures (0–25°C) reduce over-bromination.

- Catalyst Screening: FeBr₃ vs. AlBr₃ to influence regioselectivity.

- Purification: Vacuum distillation (boiling point ~200–220°C under reduced pressure, extrapolated from similar brominated tetralins ).

Data Table:

| Brominating Agent | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|

| Br₂ | FeBr₃ | 65 | 1,4-dibromo isomer |

| NBS | AIBN | 45 | Oxidized derivatives |

Basic: Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Distinct peaks for axial/equatorial protons (δ 1.5–2.5 ppm for CH₂ groups; δ 4.5–5.5 ppm for Br-substituted aromatic protons).

- ¹³C NMR: Assignments for quaternary carbons adjacent to Br atoms (δ 120–130 ppm).

- GC-MS: Molecular ion peak at m/z 284 (C₁₀H₁₀Br₂⁺) with fragmentation patterns confirming substitution sites.

- Elemental Analysis: Validate %Br content (theoretical: ~56.3%).

Referenced from NMR-based yield determination in similar halogenated tetralins .

Advanced: How do steric and electronic factors govern the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Bulky substituents at C1 and C3 hinder coupling at adjacent positions.

- Electronic Effects: Electron-withdrawing Br atoms deactivate the aromatic ring, directing reactions to meta/para positions.

- Catalytic Systems: Pd(PPh₃)₄ with Suzuki-Miyaura conditions favor coupling at less hindered sites.

- Case Study: Comparison with Cr(CO)₃-complexed methoxy-tetralins shows similar steric control in arylation reactions .

Advanced: How can discrepancies in reported thermodynamic properties (e.g., ΔfH°gas) of brominated tetralins be resolved?

Methodological Answer:

- Standardized Protocols: Use NIST-recommended calorimetry methods for enthalpy of formation (ΔfH°gas) .

- Comparative Studies: Replicate experiments under controlled conditions (e.g., 298 K, 1 atm).

- Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to cross-check experimental data.

Example Data:

| Property | Reported Value | NIST Reference |

|---|---|---|

| Boiling Point (Tboil) | 511.7 K | ±1.5 K uncertainty |

| Enthalpy of Formation | -45 kJ/mol | Requires validation |

Advanced: What experimental designs are recommended for assessing the metabolic pathways and toxicity of this compound?

Methodological Answer:

- In Vitro Models:

- In Vivo Models:

- Toxicogenomic Analysis: RNA sequencing to identify gene expression changes (e.g., CYP450 isoforms) .

Advanced: How can environmental fate studies be structured to evaluate the persistence of this compound in aquatic systems?

Methodological Answer:

- Microcosm Experiments: Simulate aquatic environments with sediment/water partitioning.

- Analytical Methods:

- Degradation Pathways: UV photolysis (λ = 254 nm) to assess photodegradation products.

Referenced from ATSDR’s environmental monitoring frameworks .

Advanced: What strategies mitigate conflicting data in the synthesis of derivatives via C–H activation of this compound?

Methodological Answer:

- Mechanistic Probes: Isotopic labeling (e.g., D₂O quenching) to track H/D exchange sites.

- High-Throughput Screening: Test 20+ ligand/catalyst combinations (e.g., Pd(OAc)₂, RuCl₃) .

- X-ray Crystallography: Resolve ambiguities in regioselectivity by analyzing single-crystal structures of intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.